molecular formula C8H16O2 B13629596 2-(Ethoxymethyl)cyclopentan-1-ol

2-(Ethoxymethyl)cyclopentan-1-ol

Cat. No.: B13629596
M. Wt: 144.21 g/mol
InChI Key: ZPMNPVSRIDXSRX-UHFFFAOYSA-N
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Description

2-(Ethoxymethyl)cyclopentan-1-ol is an organic compound with the molecular formula C8H16O2 It is a cyclopentanol derivative where an ethoxymethyl group is attached to the cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethoxymethyl)cyclopentan-1-ol can be achieved through several methods. One common approach involves the reaction of cyclopentanone with ethoxymethyl magnesium bromide, followed by reduction with a suitable reducing agent such as lithium aluminum hydride. The reaction conditions typically involve anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as distillation and purification to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Ethoxymethyl)cyclopentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding cyclopentane derivative.

    Substitution: The ethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of cyclopentanone or cyclopentanal.

    Reduction: Formation of ethoxymethylcyclopentane.

    Substitution: Formation of various substituted cyclopentanol derivatives.

Scientific Research Applications

2-(Ethoxymethyl)cyclopentan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alcohols.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Ethoxymethyl)cyclopentan-1-ol involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding and other interactions with enzymes and receptors. The ethoxymethyl group may influence the compound’s solubility and reactivity, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanol: A simpler analog without the ethoxymethyl group.

    2-Methylcyclopentanol: A similar compound with a methyl group instead of an ethoxymethyl group.

    Cyclopentanone: The oxidized form of cyclopentanol.

Uniqueness

2-(Ethoxymethyl)cyclopentan-1-ol is unique due to the presence of the ethoxymethyl group, which imparts different chemical and physical properties compared to its analogs. This uniqueness makes it valuable in specific applications where these properties are desired.

Properties

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

IUPAC Name

2-(ethoxymethyl)cyclopentan-1-ol

InChI

InChI=1S/C8H16O2/c1-2-10-6-7-4-3-5-8(7)9/h7-9H,2-6H2,1H3

InChI Key

ZPMNPVSRIDXSRX-UHFFFAOYSA-N

Canonical SMILES

CCOCC1CCCC1O

Origin of Product

United States

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